(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid;hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid;hydrochloride typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Industry: It is used in the production of fine chemicals and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism by which (2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include binding to the active site of enzymes, altering their activity and affecting downstream biological processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid: The non-hydrochloride form of the compound.
(2R,3S,4R)-3,4-Dihydroxyproline: A similar amino acid derivative with slight structural differences.
Uniqueness
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and medicinal applications where these properties are advantageous.
Properties
IUPAC Name |
(2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c7-2-1-6-3(4(2)8)5(9)10;/h2-4,6-8H,1H2,(H,9,10);1H/t2-,3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAKVVDUOWIUPF-WPFDICAFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](N1)C(=O)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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